![molecular formula C21H22O9 B191949 Neoisoliquiritine CAS No. 59122-93-9](/img/structure/B191949.png)
Neoisoliquiritine
Overview
Description
Neoisoliquiritin is a natural product from Glycyrrhiza uralensis . It is a type of flavonoid with the molecular formula C21H22O9 . It appears as a yellow powder .
Molecular Structure Analysis
Neoisoliquiritin has a complex molecular structure with a molecular weight of 418.4 . The chemical name is (E)-3- (4-hydroxyphenyl)-1- [2-hydroxy-4- [ (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one .
Physical And Chemical Properties Analysis
Neoisoliquiritin is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound has a molecular weight of 418.4 .
Scientific Research Applications
Cancer Research : Neoisoliquiritin exhibits tumor-suppressive effects, particularly in prostate cancer. It represses androgen receptor activity, which plays a predominant role in the progression of prostate cancer. The compound has been found to inhibit cell proliferation in vitro and suppress tumor growth in vivo in AR-dependent prostate cancer cells (Chen et al., 2021).
Pharmacokinetic Studies : Research has explored the pharmacokinetics and interconversion of isoliquiritigenin and neoisoliquiritigenin in rats. These studies are crucial for understanding how these compounds are metabolized and utilized in the body (Peng et al., 2016).
Effects on Voltage-Gated Sodium Channels : A study on the effects of Glycyrrhiza uralensis extract, which contains neoisoliquiritin, found significant inhibitory effects on Nav1.4 voltage-gated sodium channels. This could have implications for the treatment of certain muscular and neurological conditions (Zhu et al., 2017).
Genetic Fidelity and Biochemical Composition : Neoisoliquiritin was identified in a study assessing the genetic stability and active compounds in tissue cultures of Glycyrrhiza uralensis. The research emphasized its potential in producing licorice with enhanced medicinal properties (Wang et al., 2017).
Quality Evaluation of Licorice : Another study developed a comprehensive method for the quality evaluation of licorice, including identification and quantification of several active components like neoisoliquiritin (Liu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-6-7-14(16(25)9-13)15(24)8-3-11-1-4-12(23)5-2-11/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWFHGOIUZFQPJ-LXGDFETPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316827 | |
Record name | Neoisoliquiritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neoisoliquiritine | |
CAS RN |
59122-93-9 | |
Record name | Neoisoliquiritin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59122-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neoisoliquiritine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neoisoliquiritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEOISOLIQUIRITINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TQG647UAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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